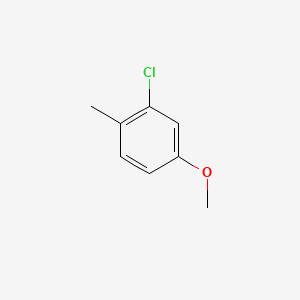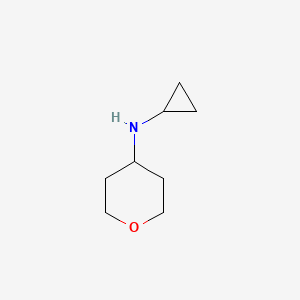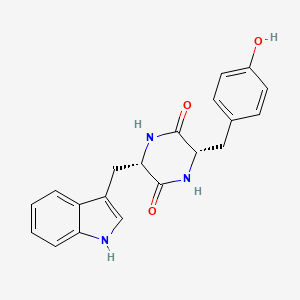
Cyclo(-Trp-Tyr)
Overview
Description
Cyclo(-Trp-Tyr) is a complex organic compound that features a piperazine-2,5-dione core with hydroxybenzyl and indolylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Trp-Tyr) typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzylamine with an indole derivative, followed by cyclization to form the piperazine-2,5-dione ring. The reaction conditions often require the use of strong bases like potassium hydroxide in methanol to facilitate the condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Trp-Tyr) undergoes various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Ethers or esters of the hydroxybenzyl group.
Scientific Research Applications
Cyclo(-Trp-Tyr) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of Cyclo(-Trp-Tyr) involves interaction with specific molecular targets. The hydroxybenzyl and indolylmethyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3s,6s)-3-(4-Hydroxyphenyl)-6-(1h-Indol-3-Ylmethyl)piperazine-2,5-Dione
- (3s,6s)-3-(4-Methoxybenzyl)-6-(1h-Indol-3-Ylmethyl)piperazine-2,5-Dione
Uniqueness
Cyclo(-Trp-Tyr) is unique due to the presence of both hydroxybenzyl and indolylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMXAAEAVGGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875215 | |
| Record name | 25Piperazinedione, indole derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20829-53-2 | |
| Record name | 25Piperazinedione, indole derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of cyclo(Trp-Tyr)?
A: Cyclo(Trp-Tyr) belongs to the diketopiperazine class of compounds. Its structure is characterized by hydrogen-bonded tapes, a common feature in diketopiperazines []. These tapes are further stabilized by strong intermolecular interactions involving the dipeptide's oxygen and hydrogen atoms with solvent molecules [].
Q2: How has computational chemistry contributed to our understanding of cyclo(Trp-Tyr)?
A: Researchers have employed a combination of experimental and theoretical approaches to study cyclo(Trp-Tyr)'s electronic structure []. Valence photoelectron spectra were obtained experimentally using VUV radiation. On the theoretical front, low-energy conformers were identified through automated conformer-rotamer ensemble sampling using tight-binding simulations []. Further analysis involved simulating the spectra using various computational methods like Hartree-Fock (HF), density functional theory (DFT), and the quantum-chemistry CCSD method []. This combined approach allows for a detailed understanding of cyclo(Trp-Tyr)'s electronic characteristics.
Q3: Has cyclo(Trp-Tyr) demonstrated any interesting material properties?
A: Research has shown that cyclo(Trp-Tyr) possesses self-assembling properties []. This self-assembly, driven by hydrogen bonding, leads to the formation of crystalline hydrogels []. Notably, these hydrogels exhibit exceptional mechanical strength and remarkable tolerance to extreme pH conditions and fluctuating temperatures []. This resilience makes them potentially suitable for applications in challenging environments, such as electrochemical systems [].
Q4: What is the biological significance of cyclo(Trp-Tyr)?
A: Cyclo(Trp-Tyr) has been identified as a naturally occurring diketopiperazine, isolated from the bacterium Bacillus subtilis strain B38 []. This discovery highlights the potential role of cyclo(Trp-Tyr) in bacterial metabolism or signaling pathways, although further research is needed to explore its specific biological functions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)
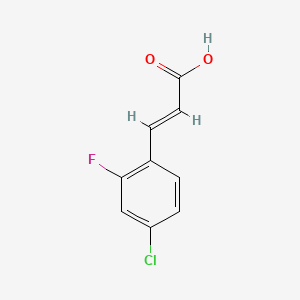
![4-Oxo-4-[2-(2-thienylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B1365469.png)
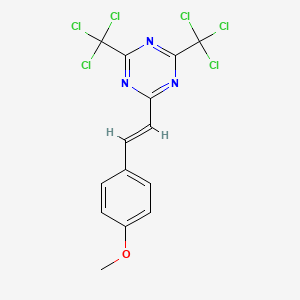

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)

![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)
![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)
